molecular formula C14H19NO2 B2438670 2,2,4-Trimethyl-6,7-dimethoxy-1,2-dihydroquinoline CAS No. 858472-13-6

2,2,4-Trimethyl-6,7-dimethoxy-1,2-dihydroquinoline

Cat. No. B2438670
CAS RN: 858472-13-6
M. Wt: 233.311
InChI Key: GMOKPNUPMONFRG-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) is a quinoline-based antioxidant used as a food preservative in certain countries and originally to control scald on pears after harvest . It is used as a preservative in some pet foods to slow the development of rancidity of fats . TMQ is also used in some spices to prevent color loss due to oxidation of the natural carotenoid pigments .


Synthesis Analysis

Scalable synthesis of TMQ is always being cumbersome due to harmful solvents, drastic reaction conditions, and high recovery cost of homogeneous catalysts . Heterogeneous catalytic condensation of aniline with acetone was employed to synthesize TMQ . Zn 2+ -, Sn 2+ -, and Cu 2+ -exchanged tungstophosphoric acid (TPA) supported on γ-Al 2 O 3 was synthesized by microwave-assisted hydrothermal method . Among the metal-exchanged catalysts, Zn 0.5 TPA/Al 2 O 3 showed highest aniline conversion with the highest yield of TMQ up to three consecutive cycles .


Molecular Structure Analysis

The molecular formula of TMQ is C14H19NO . The InChI key is DECIPOUIJURFOJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reaction conditions for the synthesis of TMQ were optimized, and plausible reaction mechanistic pathway was derived from FT-IR and GC–MS data .


Physical And Chemical Properties Analysis

TMQ has a molar mass of 217.312 g·mol −1 . It has a melting point of less than 25 °C and a boiling point of 123–125 °C at 2 mmHg .

Safety And Hazards

Some speculation exists that TMQ in pet foods might be responsible for multiple health problems . To date, the U.S. Food and Drug Administration has only found a verifiable connection between TMQ and buildup of protoporphyrin IX in the liver, as well as elevations in liver-related enzymes in some animals, but no health consequences from these effects are known .

properties

IUPAC Name

6,7-dimethoxy-2,2,4-trimethyl-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-9-8-14(2,3)15-11-7-13(17-5)12(16-4)6-10(9)11/h6-8,15H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOKPNUPMONFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=CC(=C(C=C12)OC)OC)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4-Trimethyl-6,7-dimethoxy-1,2-dihydroquinoline

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